Advanced Synthetic Utilization and Physicochemical Profiling of 5-Bromo-2-(4-chlorophenoxy)aniline (CAS 15212-00-7)
Advanced Synthetic Utilization and Physicochemical Profiling of 5-Bromo-2-(4-chlorophenoxy)aniline (CAS 15212-00-7)
Executive Summary
As a Senior Application Scientist specializing in molecular scaffolds, I frequently encounter building blocks that serve as the foundational architecture for complex active pharmaceutical ingredients (APIs) and agrochemicals. 5-Bromo-2-(4-chlorophenoxy)aniline (CAS 15212-00-7) is a highly versatile, multi-functional intermediate. Characterized by a diaryl ether core, this molecule features two orthogonal reactive sites: a primary aniline amine and a meta-positioned aryl bromide. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, pharmacophore logic, and self-validating synthetic protocols.
Physicochemical Architecture
The structural topology of CAS 15212-00-7 dictates its utility. The diaryl ether linkage introduces a specific dihedral angle that is highly privileged in medicinal chemistry, particularly for fitting into the hydrophobic pockets of kinase enzymes (e.g., RTKs, BTK). Due to the biological activity of halogenated anilines, it is strictly regulated and typically handled under Hazardous Material (HazMat) Class 6.1 (Toxic) or Class 9 protocols[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 5-Bromo-2-(4-chlorophenoxy)aniline |
| CAS Registry Number | 15212-00-7[1] |
| Molecular Formula | C₁₂H₉BrClNO[1] |
| Molecular Weight | 298.56 g/mol [1][2] (Reported as 298.57 g/mol by some suppliers) |
| Purity (Standard) | ≥97%[1] |
| SMILES String | C1=CC(=C(C=C1Br)N)OC2=CC=C(C=C2)Cl[1] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
| Hazard Classification | Class 6.1 (Toxic) or Class 9 (HazMat)[1] |
Pharmacophore Logic & Structural Reactivity
The reactivity profile of this scaffold is governed by competing electronic effects. The primary amine at C1 is moderately nucleophilic; the ortho-phenoxy group exerts an electron-donating resonance effect, but this is partially counterbalanced by the electron-withdrawing nature of the meta-bromine atom. Conversely, the C5-bromine is highly activated for palladium-catalyzed cross-coupling, allowing for orthogonal, site-specific functionalization.
Caption: Pharmacophore mapping of the 5-Bromo-2-(4-chlorophenoxy)aniline scaffold.
Strategic Derivatization Workflows
To maximize the utility of CAS 15212-00-7, researchers employ a dual-pathway functionalization strategy. The orthogonal nature of the amine and the bromide allows chemists to choose the sequence of functionalization based on the stability of the intermediate groups.
Caption: Experimental workflow for the orthogonal dual-functionalization of CAS 15212-00-7.
Self-Validating Experimental Methodologies
The following protocols are designed not just as recipes, but as self-validating systems where the causality of each reagent choice is explained, and internal quality control (QC) checkpoints are built directly into the workflow.
Protocol A: C-N Bond Formation (Amidation) at the C1-Aniline
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Objective: Convert the primary amine into a pharmacologically relevant amide or urea.
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Causality & Rationale: The primary aniline is sterically hindered by the ortho-phenoxy group and electronically deactivated by the meta-bromine. To overcome this, highly reactive coupling reagents (e.g., HATU) are required. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile during active ester formation.
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Step-by-Step Methodology:
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Dissolve 1.0 eq of the desired carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.
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Add 1.2 eq of HATU and 2.0 eq of DIPEA; stir at room temperature for 15 minutes to generate the active ester intermediate.
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Add 0.9 eq of 5-Bromo-2-(4-chlorophenoxy)aniline[1]. Note: The aniline is used as the limiting reagent to prevent the carryover of unreacted starting material, which is notoriously difficult to separate from the product via chromatography.
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Stir at room temperature for 4-6 hours.
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Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
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Self-Validation & QC Check: The reaction is self-validating via ¹H NMR and LC-MS. Successful conversion is confirmed by the disappearance of the broad amine singlet at ~5.2 ppm and the emergence of a sharp downfield singlet at >9.5 ppm (amide N-H) in DMSO-d₆.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
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Objective: Install an aryl or heteroaryl group at the C5 position via the bromine handle.
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Causality & Rationale: The C5-bromine is primed for oxidative addition by Pd(0). Pd(dppf)Cl₂ is the catalyst of choice because the large bite angle of the dppf ligand (approx. 99°) accelerates the reductive elimination step. This is often the rate-limiting step in the cross-coupling of sterically encumbered ortho-substituted diaryl ethers. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃).
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Step-by-Step Methodology:
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Charge a Schlenk flask with 1.0 eq of the brominated intermediate, 1.2 eq of the target arylboronic acid, and 3.0 eq of K₂CO₃.
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Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
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Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂ under a strict argon atmosphere to prevent catalyst oxidation.
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Heat the reaction mixture to 90°C for 8 hours.
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Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and purify via flash column chromatography (Hexanes/EtOAc gradient).
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Self-Validation & QC Check: The complete consumption of the starting material is validated by mass spectrometry. The starting material exhibits a distinct 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br at m/z 298/300[1]. The appearance of the coupled product mass, completely lacking this distinctive bromine isotopic signature, definitively validates the successful C-C bond formation.
References
- Title: 15212-00-7 | 5-Bromo-2-(4-chlorophenoxy)
- Title: Aldrich 4-(4-chlorophenoxy)
- Title: 5-BROMO-2-(4-CHLOROPHENOXY)
